N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-methyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-12-5-7-13(8-6-12)15-14-4-3-9-18(14)10-11-19(15)16(20)17-2/h3-9,15H,10-11H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGQPHFLVIMZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the condensation of a p-tolyl-substituted amine with a suitable diketone, followed by cyclization and subsequent functionalization to introduce the methyl and carbothioamide groups. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents on the ring structure are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide serves as a building block in organic synthesis. It is utilized in various reactions due to its ability to undergo:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Employing reducing agents such as sodium borohydride.
- Substitution Reactions : Where specific substituents are replaced with other functional groups.
These reactions facilitate the development of more complex molecules for research purposes.
Biology
The compound's unique structure allows it to interact with biological molecules. Its applications include:
- Biochemical Pathway Studies : Investigating interactions within metabolic pathways.
- Molecular Interactions : Analyzing how it binds to enzymes or receptors.
Research has shown that this compound can modulate enzyme activity, influencing various biochemical processes.
Medicine
There is growing interest in the therapeutic potential of this compound:
- Drug Development : It may serve as a lead compound for developing drugs targeting specific enzymes or receptors involved in diseases.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through modulation of cancer-related pathways.
Industry
In industrial applications, this compound is valuable for producing specialty chemicals and advanced materials:
- Polymer Production : Its chemical properties make it suitable for synthesizing polymers with specific functionalities.
- Advanced Materials : Research indicates potential uses in creating materials for electronic devices due to its unique optical properties.
Mechanism of Action
The mechanism of action of N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Molecular Features
Key Observations :
- Polarity and Solubility : The 4-pyridinyl substituent in introduces polarity, likely enhancing aqueous solubility compared to the p-tolyl group in the target compound. Conversely, the 2,6-diethylphenyl group in increases lipophilicity, which may improve membrane permeability but reduce solubility .
- Thioamides can also participate in hydrogen bonding and metal coordination .
Key Observations :
- The target compound’s synthesis likely involves cyclization strategies similar to , but specific conditions (e.g., solvent, catalysts) would determine regioselectivity. For example, methanol/water mixtures favor dehydration–condensation pathways .
- Sulfur-containing derivatives (e.g., ) often require reagents like trimethylphosphite for sulfur extrusion or methanesulfonyl chloride for sulfonylation .
Key Observations :
- The carbothioamide group in the target compound may enhance its ability to act as a metal chelator or protease inhibitor compared to ketone or sulfonamide derivatives .
- Rigidified analogues like demonstrate the importance of ring saturation in pharmacological activity, suggesting that the target compound’s 3,4-dihydro scaffold could balance conformational flexibility and target binding .
Biological Activity
N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound that has garnered interest in various scientific domains, particularly due to its unique heterocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a fused pyrazine and pyrrole ring, with a methyl group and a p-tolyl group contributing to its unique properties. The IUPAC name is N-methyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide. Its molecular formula is , with a molecular weight of 299.41 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound can modulate the activity of various enzymes and receptors, influencing biochemical pathways associated with disease processes. For instance, it may act as an inhibitor or activator for certain enzymes involved in metabolic pathways .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Research Findings
Several studies have explored the synthesis and application of related compounds, providing insights into the biological activity of this compound:
Case Studies
A notable case study involved the evaluation of similar heterocyclic compounds which demonstrated significant biological activities:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide?
- Answer : Multi-step synthesis is typically required. A general approach involves:
Core formation : Cyclocondensation of substituted pyrrolidine precursors with pyrazine derivatives under reflux conditions (e.g., ethanol or THF) .
Functionalization : Introduction of the carbothioamide group via reaction with thioisocyanate or thiourea derivatives. Temperature control (0–25°C) and anhydrous conditions are critical to avoid side reactions .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures ≥95% purity .
- Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Core formation | 60–75 | 85–90 |
| Carbothioamide addition | 40–55 | 90–95 |
Q. How should researchers characterize this compound’s structure and purity?
- Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., p-tolyl methyl at δ ~2.3 ppm, thiocarbonyl S at δ ~200 ppm in ¹³C) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]+ calculated for C₁₉H₂₂N₃S: 324.15) .
- X-ray crystallography : To resolve stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Answer :
- Catalyst screening : Pd/C or PtO₂ for hydrogenation steps (reduces nitro intermediates with >90% selectivity) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance carbothioamide coupling efficiency .
- Contradiction resolution : Conflicting reports on thiourea vs. thioisocyanate reactivity suggest pH-dependent pathways. Neutral conditions (pH 7) favor thioisocyanate routes .
Q. How does the p-tolyl substituent influence biological activity compared to other aryl groups?
- Answer : Structure-activity relationship (SAR) studies on analogs indicate:
- Hydrophobicity : p-Tolyl enhances membrane permeability (logP ~3.2 vs. 2.5 for phenyl) .
- Enzyme inhibition : p-Tolyl derivatives show 10-fold higher IC₅₀ against kinases (e.g., RSK2) compared to halogenated analogs .
- Comparative Data :
| Aryl Group | IC₅₀ (nM) | LogP |
|---|---|---|
| p-Tolyl | 120 ± 15 | 3.2 |
| 4-Cl-Phenyl | 1,300 ± 200 | 2.8 |
Q. What analytical challenges arise in studying its metabolic stability?
- Answer :
- Oxidative degradation : The thiocarbonyl group is prone to oxidation (e.g., to sulfoxide/sulfone). Use LC-MS/MS with stable isotope labeling to track metabolites .
- Species variability : Rat liver microsomes show faster clearance (t₁/₂ = 12 min) vs. human (t₁/₂ = 45 min) due to CYP3A4/2D6 differences .
Contradictions and Resolutions
Q. Discrepancies in reported kinase inhibition How to validate findings?
- Answer :
- Assay standardization : Use recombinant kinases (e.g., Carna Biosciences) under ATP-saturating conditions (1 mM ATP) .
- Control compounds : Include staurosporine (pan-kinase inhibitor) to normalize activity .
- Example : One study reported IC₅₀ = 120 nM for RSK2 , while another cited 450 nM . Variability may stem from ATP concentration (0.1 vs. 1 mM).
Methodological Recommendations
Q. How to design in vivo studies for pharmacokinetic profiling?
- Answer :
- Dosing : Administer 10 mg/kg (IV) and 25 mg/kg (oral) in Sprague-Dawley rats.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Analytics : LC-MS/MS with a lower limit of quantification (LLOQ) = 1 ng/mL .
- Key Parameters :
| Route | Cₘₐₓ (ng/mL) | t₁/₂ (h) | Bioavailability (%) |
|---|---|---|---|
| IV | 1,200 | 2.5 | 100 |
| Oral | 350 | 3.8 | 29 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
